Nimbolide, 28-deoxo-

Descripción general

Descripción

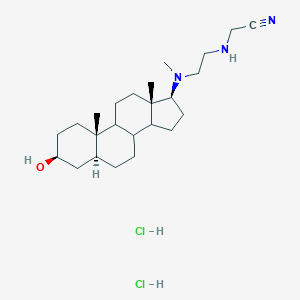

Nimbolide, 28-deoxo-, is a chemical compound with immense potential in scientific research. It holds promise in various fields, including medicine and agriculture, due to its unique properties. This compound exhibits remarkable anti-inflammatory and anticancer activities. Nimbolide is a limonoid triterpene possessing potent anti-cancer effects in various types of cancers .

Synthesis Analysis

Nimbolide has been synthesized through a convergent synthesis method using a pharmacophore-directed, late-stage coupling strategy . This route has been demonstrated to be broadly applicable, enabling the synthesis of a variety of analogues .Molecular Structure Analysis

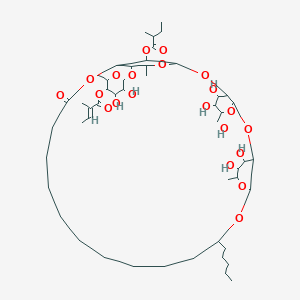

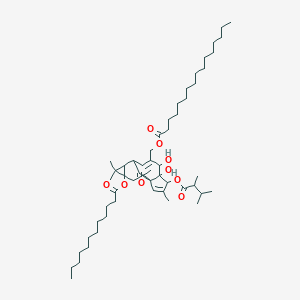

Nimbolide is a limonoid isolated from Azadirachta indica. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid, and a methyl ester.Chemical Reactions Analysis

Nimbolide has been found to inhibit a Poly-ADP-Ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It has also been reported to suppress NF-κB activation and NF-κB–regulated tumorigenic proteins in colorectal cancer cells .Physical and Chemical Properties Analysis

The chemical structure of nimbolide was unambiguously assigned through single crystal X-ray diffraction analysis . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Properties

Nimbolide, derived from Azadirachta indica, demonstrates significant anticancer activity. It exhibits cytotoxic effects against various human cancer cell lines, including renal cell carcinoma and breast cancer cells. Nimbolide induces cell cycle arrest, DNA damage, and apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment (Hsieh et al., 2015). Another study shows that nimbolide can inhibit tumor growth by altering tight junction protein expression and reducing inflammation in hepatocarcinogenesis models (Ram et al., 2020).

Inhibition of Cell Proliferation and Induction of Apoptosis

Nimbolide has been shown to effectively inhibit the proliferation of cancer cells and induce apoptosis. This is achieved through various mechanisms, including the modulation of both intrinsic and extrinsic apoptotic signaling molecules (Elumalai et al., 2012). Additionally, nimbolide retards tumor cell migration and invasion by downregulating MMP-2/9 expression, which is key in cancer metastasis (Babykutty et al., 2012).

Effects on Cellular Metabolism

Nimbolide influences glucose metabolism in cancer cells. It has been observed to inhibit the expression of key glycolysis enzymes and promote oxidative phosphorylation, demonstrating its potential to alter cellular metabolism in cancer therapy (Jaiswara et al., 2020).

Chemopreventive and Therapeutic Effects

Research indicates that nimbolide has chemopreventive and therapeutic effects in cancer, achieved by selectively modulating cell signaling pathways linked to cancer progression, such as inflammation, growth, and metastasis (Bodduluru et al., 2014).

Amelioration of Drug-Induced Toxicity

Nimbolide also shows potential in reducing the toxicity of certain chemotherapeutic drugs, providing a protective role against genetic and oxidative damage in animal models (Ahmad et al., 2018).

Role in Inflammatory Diseases

It exhibits anti-inflammatory properties, particularly in the context of intestinal diseases. Nimbolide has been shown to inhibit the NF-κB pathway in intestinal epithelial cells and macrophages, leading to alleviation of symptoms in experimental colitis models (Seo et al., 2016).

Effects on Lipid Metabolism

Nimbolide has been found to attenuate lipid accumulation and oxidative stress in primary hepatocytes, indicating its potential role in managing lipid metabolism-related conditions (Alshammari et al., 2017).

Mecanismo De Acción

Target of Action

Nimbolide, a limonoid triterpene isolated from the leaves of Azadirachta indica (neem), has been shown to target multiple signaling pathways in various types of cancers . These include the epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) pathways .

Mode of Action

Nimbolide interacts with its targets to induce multiple cytotoxic effects in tumor cells. It modulates cell proliferation, cell cycle, apoptosis, and metastasis by altering various molecular signaling pathways . For instance, it has been reported to suppress cell survival and proliferation by inhibiting the NF-κB and MAPK pathways . It also induces apoptosis and inhibits cell proliferation through the IGF/Akt signaling pathway .

Biochemical Pathways

Nimbolide affects several biochemical pathways, leading to a variety of downstream effects. It inhibits the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation . It also activates the TNF-α/DR and JNK pathways, leading to cell apoptosis . Furthermore, it inhibits the Wnt signaling pathway, inducing caspase-dependent apoptosis .

Pharmacokinetics

The pharmacokinetic properties of Nimbolide are still under investigation. Systematic preclinical pharmacokinetic and toxicological research is needed to establish safe dosage ranges for first-in-human clinical trials and to further advance Nimbolide’s development as a therapeutic agent against various cancers .

Result of Action

The molecular and cellular effects of Nimbolide’s action are multifaceted. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various types of cancers . It also modulates carcinogen-metabolizing enzymes, leading to a decrease in the growth and spread of cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nimbolide, 28-deoxo-, has been found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It induces the ‘supertrapping’ of both PARylated PARP1 and PAR-dependent DNA-repair factors .

Cellular Effects

Nimbolide, 28-deoxo-, exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .

Molecular Mechanism

Nimbolide, 28-deoxo-, acts as a covalent inhibitor of RNF114 . It induces trapping of PARP1 at the DNA-damage site for an extended period . This trapping mechanism substantially contributes to the DNA damage, cytotoxicity, and innate immunomodulatory functions of Nimbolide, 28-deoxo- .

Propiedades

IUPAC Name |

methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16?,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBIWRWBCYASK-DVTNSOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925372 | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126005-94-5 | |

| Record name | 28-Deoxonimbolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126005945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)

![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)

![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)